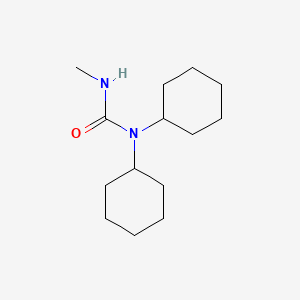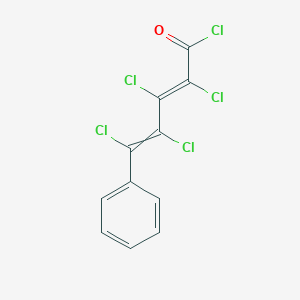
4'-(2,4-Dinitroanilino)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(2,4-Dinitroanilino)acetophenone is an organic compound with the molecular formula C14H11N3O5 It is characterized by the presence of a dinitroaniline group attached to an acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(2,4-Dinitroanilino)acetophenone typically involves the nitration of aniline derivatives followed by coupling with acetophenone. One common method includes:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4-dinitroaniline.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4’-(2,4-Dinitroanilino)acetophenone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4’-(2,4-Diaminoanilino)acetophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4’-(2,4-Dinitroanilino)benzoic acid.
Scientific Research Applications
4’-(2,4-Dinitroanilino)acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(2,4-Dinitroanilino)acetophenone involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to antimicrobial or antifungal activities .
Comparison with Similar Compounds
- 4’-(2,4-Diaminoanilino)acetophenone
- 4’-(2,4-Dinitroanilino)benzoic acid
- 4’-(2,4-Dinitroanilino)benzaldehyde
Comparison: 4’-(2,4-Dinitroanilino)acetophenone is unique due to its specific combination of a dinitroaniline group with an acetophenone moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of nitro groups makes it more reactive in reduction and substitution reactions compared to its amino or carboxylic acid analogs .
Properties
CAS No. |
40950-03-6 |
|---|---|
Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
1-[4-(2,4-dinitroanilino)phenyl]ethanone |
InChI |
InChI=1S/C14H11N3O5/c1-9(18)10-2-4-11(5-3-10)15-13-7-6-12(16(19)20)8-14(13)17(21)22/h2-8,15H,1H3 |
InChI Key |
UWAKENCORRGANN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


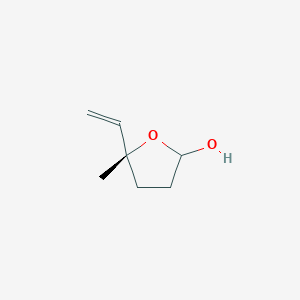
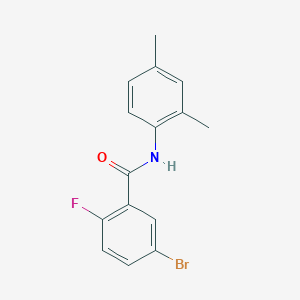
![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)

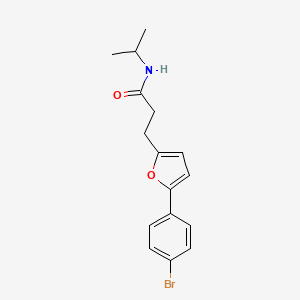

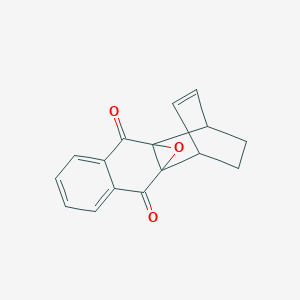

![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)
![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)
![[1,3]Thiazinane-4-carboxylic acid, 3-methyl-](/img/structure/B11943792.png)

